2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide
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Overview
Description
2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide is a complex organic compound that features a fluorophenoxy group, a trifluoromethyl pyridine moiety, and an azetidinyl acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide typically involves multiple steps, starting with the preparation of the fluorophenoxy and trifluoromethyl pyridine intermediates. These intermediates are then coupled with an azetidinyl acetamide precursor under specific reaction conditions. Common reagents used in these reactions include various halogenating agents, catalysts, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to scale up the production process while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its unique pharmacological properties.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biological responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 4,4’-Di(trifluoromethyl)-2,2’-bipyridine
Uniqueness
Compared to similar compounds, 2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenoxy and trifluoromethyl pyridine moieties contribute to its high stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4N3O2/c18-13-3-1-2-4-14(13)26-10-16(25)23-12-8-24(9-12)15-7-11(5-6-22-15)17(19,20)21/h1-7,12H,8-10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKSDZUUECKRQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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